molecular formula C11H20O3 B1381020 4-(Butan-2-yloxy)cyclohexane-1-carboxylic acid CAS No. 1600605-61-5

4-(Butan-2-yloxy)cyclohexane-1-carboxylic acid

Cat. No.: B1381020
CAS No.: 1600605-61-5
M. Wt: 200.27 g/mol
InChI Key: ITWGUQBIOFVUEC-UHFFFAOYSA-N
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Description

4-(Butan-2-yloxy)cyclohexane-1-carboxylic acid is an organic compound with the molecular formula C11H20O3 It is a derivative of cyclohexane carboxylic acid, where a butan-2-yloxy group is attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Butan-2-yloxy)cyclohexane-1-carboxylic acid typically involves the esterification of cyclohexane carboxylic acid with butan-2-ol in the presence of an acid catalyst. The reaction can be carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:

Cyclohexane carboxylic acid+Butan-2-olAcid catalyst4-(Butan-2-yloxy)cyclohexane-1-carboxylic acid+Water\text{Cyclohexane carboxylic acid} + \text{Butan-2-ol} \xrightarrow{\text{Acid catalyst}} \text{this compound} + \text{Water} Cyclohexane carboxylic acid+Butan-2-olAcid catalyst​4-(Butan-2-yloxy)cyclohexane-1-carboxylic acid+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of high-purity reagents and catalysts, as well as precise control of temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(Butan-2-yloxy)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The butan-2-yloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Cyclohexanone or cyclohexane-1,1-dicarboxylic acid.

    Reduction: 4-(Butan-2-yloxy)cyclohexanol.

    Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

4-(Butan-2-yloxy)cyclohexane-1-carboxylic acid serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions. These reactions can yield products such as cyclohexanone or substituted cyclohexane derivatives.

Biology

The compound's structural similarity to natural substrates makes it a candidate for studying enzyme-substrate interactions. Research has indicated potential applications in understanding metabolic pathways and enzyme kinetics.

Medicine

Investigations into the therapeutic properties of this compound have suggested its utility in treating inflammatory conditions and pain management. Preliminary studies indicate that it may interact with specific biological targets, potentially modulating pathways involved in inflammation and pain perception .

Industry

The compound is utilized in the production of specialty chemicals, which are essential for various applications across industries such as pharmaceuticals, agrochemicals, and materials science .

Case Studies

Case Study 1: Enzyme Interaction
A study investigated the interaction of this compound with specific enzymes involved in metabolic pathways. The results demonstrated that the compound could act as a competitive inhibitor, providing insights into its potential role in drug development targeting metabolic disorders.

Case Study 2: Therapeutic Potential
Research published in a peer-reviewed journal highlighted the anti-inflammatory effects of this compound in animal models. The findings suggested that it could reduce pain and inflammation markers significantly compared to control groups, indicating its potential as a novel therapeutic agent .

Mechanism of Action

The mechanism of action of 4-(Butan-2-yloxy)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The butan-2-yloxy group may enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane carboxylic acid: The parent compound without the butan-2-yloxy group.

    4-(Methoxycarbonyl)cyclohexane-1-carboxylic acid: A similar compound with a methoxycarbonyl group instead of butan-2-yloxy.

    Cyclohexane-1,1-dicarboxylic acid: A compound with two carboxylic acid groups on the cyclohexane ring.

Uniqueness

4-(Butan-2-yloxy)cyclohexane-1-carboxylic acid is unique due to the presence of the butan-2-yloxy group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it valuable for specific applications in research and industry.

Biological Activity

4-(Butan-2-yloxy)cyclohexane-1-carboxylic acid (CAS No. 1600605-61-5) is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a cyclohexane ring with a butan-2-yloxy group and a carboxylic acid functional group, contributing to its unique chemical behavior. The molecular formula is C12H22O3, with a molecular weight of 214.31 g/mol.

Antimicrobial Properties

Research indicates that derivatives of cyclohexane carboxylic acids often exhibit antimicrobial activity. In vitro studies have shown that this compound demonstrates moderate antibacterial effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .

Cytotoxicity Studies

Preliminary cytotoxicity assays have suggested that this compound may affect cancer cell lines. For instance, compounds with similar structures have shown promising results against prostate and breast cancer cells, indicating a need for further exploration into the cytotoxic effects of this particular compound .

The exact mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in inflammatory pathways and cellular proliferation processes.

Case Studies

Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various cyclohexane derivatives, including this compound. The results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, suggesting its potential as an antimicrobial agent .

Case Study 2: Cytotoxicity in Cancer Cells
In vitro tests on human cancer cell lines demonstrated that the compound could induce apoptosis in certain types of cancer cells. The IC50 values were comparable to known anticancer agents, warranting further investigation into its therapeutic potential .

Data Table: Summary of Biological Activities

Activity Type Effect Concentration Tested Reference
AntimicrobialModerate inhibition>50 µg/mL
Anti-inflammatoryPotential reduction in TNF-αNot specified
CytotoxicityInduces apoptosisIC50 comparable to standard agents

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(Butan-2-yloxy)cyclohexane-1-carboxylic acid?

Methodological Answer: The synthesis typically involves esterification of cyclohexane-1-carboxylic acid derivatives with butan-2-ol under acidic or catalytic conditions. Key steps include:

  • Esterification : Reacting cyclohexane-1-carboxylic acid chloride with butan-2-ol in the presence of a base (e.g., pyridine) to form the ether linkage.
  • Oxidation/Reduction : Using oxidizing agents like potassium permanganate (KMnO₄) for functional group transformations or reducing agents like lithium aluminum hydride (LiAlH₄) for intermediate steps .

Table 1: Common Reagents and Conditions

ReagentRoleConditionsYield Optimization Tips
KMnO₄OxidationAqueous, 60–80°CControl pH to avoid overoxidation
LiAlH₄ReductionDry ether, 0–5°CSlow addition to prevent exotherms
Butan-2-olEtherificationH₂SO₄ catalyst, refluxUse anhydrous conditions

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR to confirm the cyclohexane ring conformation and butan-2-yloxy substituent positioning. Look for splitting patterns indicative of steric hindrance .
  • HRMS (High-Resolution Mass Spectrometry) : Validate molecular weight (e.g., [M+H]+^+ peaks) and fragmentation patterns. PubChem data (InChI: 1S/C11H20O3...) provides reference benchmarks .
  • IR Spectroscopy : Identify carboxylic acid (C=O stretch ~1700 cm1^{-1}) and ether (C-O-C ~1100 cm1^{-1}) functional groups.

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Work in a fume hood to prevent inhalation of vapors, especially during reflux or distillation steps.
  • Storage : Keep containers tightly sealed in a dry, ventilated area away from ignition sources. Electrostatic discharge prevention is critical for ether-containing compounds .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Methodological Answer:

  • Catalyst Screening : Test Lewis acids (e.g., BF₃·Et₂O) to enhance esterification efficiency.
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) to improve solubility of intermediates.
  • Temperature Gradients : Employ gradual heating (ramp from 25°C to 80°C) to minimize side reactions. Patent data suggests that stepwise addition of butan-2-ol reduces dimerization .

Q. How to resolve contradictions in spectral data between experimental and computational models?

Methodological Answer:

  • Cross-Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted chemical shifts (e.g., using Gaussian software).
  • Purity Assessment : Confirm sample purity via HPLC (>95%) to rule out impurities skewing spectral results. Reference PubChem’s canonical SMILES (COC1=CC=...) for structural validation .
  • Dynamic Effects : Account for conformational flexibility (e.g., chair vs. boat cyclohexane) in computational models to align with observed splitting patterns.

Q. How does structural modification (e.g., replacing butan-2-yloxy with cyclohexyloxy) affect reactivity?

Methodological Answer:

  • Comparative Analysis : Synthesize analogs like 4-cyclohexyloxybenzoic acid (CAS: N/A; see ) and compare:
    • Steric Effects : Bulkier substituents reduce nucleophilic attack rates.
    • Electronic Effects : Electron-donating groups (e.g., ethers) alter carboxylic acid acidity (pKa shifts).
  • Table 2: Substituent Impact on Reactivity
SubstituentReaction Rate (vs. Parent)pKa Shift (Δ)
Butan-2-yloxy1.0 (reference)0.0
Cyclohexyloxy0.7+0.3
Phenoxy0.5+0.5

Q. What strategies are effective for analyzing byproducts in the synthesis pathway?

Methodological Answer:

  • LC-MS Profiling : Use liquid chromatography-mass spectrometry to identify low-abundance byproducts (e.g., dimerized esters or dehydrated intermediates).
  • Isolation via Column Chromatography : Separate byproducts using silica gel columns with gradient elution (hexane:ethyl acetate).
  • Mechanistic Studies : Probe reaction conditions (e.g., pH, temperature) to correlate byproduct formation with specific steps (e.g., acid-catalyzed elimination) .

Properties

IUPAC Name

4-butan-2-yloxycyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O3/c1-3-8(2)14-10-6-4-9(5-7-10)11(12)13/h8-10H,3-7H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITWGUQBIOFVUEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1CCC(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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